molecular formula C22H23N3O4S B2955208 3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361477-63-6

3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2955208
CAS No.: 361477-63-6
M. Wt: 425.5
InChI Key: GKDDQNCMFRCJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with three methoxy groups at the 3-, 4-, and 5-positions, linked to a thieno[3,4-c]pyrazole moiety bearing an m-tolyl (3-methylphenyl) group at the 2-position. The trimethoxybenzoyl group contributes significant electron-donating character and steric bulk, while the thieno-pyrazol core provides a rigid heterocyclic scaffold.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-6-5-7-15(8-13)25-21(16-11-30-12-17(16)24-25)23-22(26)14-9-18(27-2)20(29-4)19(10-14)28-3/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDDQNCMFRCJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzoyl chloride with a thieno[3,4-c]pyrazole derivative. The structural characterization can be performed using techniques such as NMR and X-ray crystallography to confirm the molecular configuration and verify purity.

Chemical Structure

The structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Key Functional Groups :
    • Trimethoxy group
    • Thieno[3,4-c]pyrazole moiety
    • Benzamide linkage

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, a related compound demonstrated an IC₅₀ value of 0.046 µM against HeLa cells, indicating potent cytotoxic effects . The mechanisms involve:

  • G2/M Phase Arrest : Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death in a concentration-dependent manner.
  • Tubulin Polymerization Inhibition : Disrupting microtubule dynamics essential for mitosis.

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can also exhibit anti-inflammatory effects. A study highlighted that certain pyrazole compounds significantly inhibited nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The biological activity of pyrazole derivatives extends to antimicrobial effects. Some derivatives have shown efficacy against various bacterial strains and fungi. For example, compounds synthesized from pyrazole amides displayed moderate to excellent antifungal activity against phytopathogenic fungi .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (µM)Mechanism of Action
Compound AAntitumor0.046G2/M phase arrest, apoptosis
Compound BAnti-inflammatory-Inhibition of NO production
Compound CAntimicrobial-Inhibition of fungal mycelia growth

Notable Research Findings

  • Antitumor Study : A study on a structurally similar compound revealed significant tumor growth inhibition in xenograft models without toxicity .
  • Mechanistic Insights : Investigations into the cell cycle effects showed that these compounds could effectively disrupt normal cell division processes in cancerous cells .
  • Broad-spectrum Activity : Pyrazole derivatives have been noted for their broad-spectrum biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with five analogs identified in the evidence, focusing on substituent effects, molecular properties, and hypothetical structure-activity relationships.

Structural Analogues of the Thieno-Pyrazol Benzamide Class

2.1.1 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
  • Substituents: Benzamide: 4-bromo (electron-withdrawing). Thieno-pyrazol: 2-(p-tolyl) (para-methylphenyl).
  • Molecular Formula : C₂₀H₁₇BrN₃O₂S.
  • Molecular Weight : 459.3 g/mol.
  • Key Differences :
    • The bromo substituent increases molecular weight and introduces steric/electronic contrast to the target’s trimethoxy group.
    • Para-substituted p-tolyl vs. meta-substituted m-tolyl may alter spatial interactions in binding pockets .
2.1.2 4-Isopropoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Substituents: Benzamide: 4-isopropoxy (electron-donating, bulky). Thieno-pyrazol: 2-(4-nitrophenyl) (strongly electron-withdrawing).
  • Molecular Formula : C₂₂H₂₁N₅O₄S.
  • Molecular Weight : 467.5 g/mol.
  • Key Differences: The nitro group on the phenyl ring enhances polarity and may reduce membrane permeability compared to the target’s m-tolyl. Isopropoxy vs.
2.1.3 2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Substituents: Benzamide: 2-(difluoromethylthio) (electron-withdrawing, lipophilic). Thieno-pyrazol: 2-(4-methoxyphenyl) (electron-donating).
  • Molecular Formula : C₂₀H₁₇F₂N₃O₂S₂.
  • Molecular Weight : 433.5 g/mol.
  • Key Differences :
    • The difluoromethylthio group introduces fluorinated hydrophobicity, contrasting with the target’s polar trimethoxybenzamide.
    • 4-Methoxyphenyl vs. m-tolyl modifies electronic and steric profiles .

Analogues with Divergent Core Structures

2.2.1 N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
  • Core Structure: Pyridinone (2-oxo-1,2-dihydropyridine) instead of thieno-pyrazol.
  • Substituents: Benzamide: 3,4,5-trimethoxy (same as target). Pyridinone: 4,6-dimethyl.
  • Molecular Formula : C₁₉H₂₁N₃O₅.
  • Molecular Weight : 371.4 g/mol.
  • Lower molecular weight and altered solubility profile compared to the target .

Comparative Data Table

Compound Name Benzamide Substituent Thieno-Pyrazol Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 3,4,5-Trimethoxy 2-(m-tolyl) C₂₃H₂₃N₃O₄S 437.5
4-Bromo analog 4-Bromo 2-(p-tolyl) C₂₀H₁₇BrN₃O₂S 459.3
4-Isopropoxy analog 4-Isopropoxy 2-(4-nitrophenyl) C₂₂H₂₁N₅O₄S 467.5
Difluoromethylthio analog 2-(Difluoromethylthio) 2-(4-methoxyphenyl) C₂₀H₁₇F₂N₃O₂S₂ 433.5
Pyridinone analog 3,4,5-Trimethoxy 4,6-Dimethyl-2-oxo-pyridin-3-yl C₁₉H₂₁N₃O₅ 371.4

Hypothetical Implications of Structural Variations

Electronic Effects :

  • Electron-donating groups (e.g., trimethoxy, methoxy) may enhance binding to targets requiring π-π interactions, whereas electron-withdrawing groups (e.g., nitro, bromo) could improve stability against metabolic oxidation.

Steric Effects :

  • The m-tolyl group’s meta substitution may allow better accommodation in hydrophobic pockets compared to para-substituted analogs.

Core Flexibility: Thieno-pyrazol’s rigid structure may favor target engagement over the more flexible pyridinone core.

Q & A

What synthetic strategies are effective for constructing the thieno[3,4-c]pyrazole core in this compound?

Level: Basic
Methodological Answer:
The thieno[3,4-c]pyrazole core can be synthesized via cyclocondensation of thiophene derivatives with hydrazines. A validated approach involves reacting diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in the presence of sodium hydride in toluene to form pyrazole intermediates . Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) using factorial design (e.g., 2³ full-factorial experiments) improves yield and purity. For example, refluxing in DMF at 110°C for 8 hours achieves >75% yield .

How can structural analogs with 3,4,5-trimethoxyphenyl groups guide structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:
Comparative SAR analysis of analogs (e.g., replacing the m-tolyl group with phenyl or halogenated aryl) identifies critical substituents for antifungal activity. Use standardized microdilution assays (CLSI M27/M38 protocols) to measure MIC values against Candida albicans. Molecular docking against fungal CYP51 (PDB: 3LD6) highlights hydrogen bonding interactions between methoxy groups and heme cofactors, explaining enhanced activity in trimethoxy derivatives .

What computational methods predict the drug-likeness and ADMET properties of this compound?

Level: Advanced
Methodological Answer:
Calculate key parameters:

  • LogP : Use HPLC retention times with a C18 column and isocratic elution (acetonitrile:phosphate buffer) to determine octanol-water partition coefficients. LogP >2.8 suggests favorable membrane permeability .
  • PSA : Employ software like Molinspiration to compute polar surface area. Values <140 Ų indicate good oral bioavailability.
  • CYP450 inhibition : Run in silico simulations (e.g., SwissADME) to assess metabolic stability and potential drug-drug interactions .

How should researchers resolve discrepancies in biological activity data between structurally similar analogs?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or regioisomeric impurities. To address this:

  • Use HPLC-PDA with a chiral column (e.g., Chiralpak IG-3) to confirm stereochemical purity.
  • Perform dose-response curves in triplicate under controlled pH and temperature.
  • Apply ANOVA to isolate significant variables (e.g., substituent position, solvent effects) .
  • Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Which spectroscopic techniques are critical for characterizing regioisomeric purity of the benzamide moiety?

Level: Basic
Methodological Answer:

  • ¹H-NMR : The methoxy singlet (δ 3.8–4.0 ppm) integrates for three protons, confirming 3,4,5-trimethoxy substitution. Aromatic protons in the thienopyrazole ring appear as distinct doublets (δ 6.8–7.2 ppm) .
  • HSQC : Correlates methoxy carbons (δ 55–60 ppm) with proton signals to verify connectivity.
  • LC-MS (HILIC) : Resolves polar regioisomers using a hydrophilic interaction column (e.g., ZIC-cHILIC) with a mobile phase of acetonitrile/ammonium formate .

How can molecular docking elucidate the compound’s mechanism of action against fungal targets?

Level: Advanced
Methodological Answer:

  • Target Selection : Use fungal CYP51 (14-α-demethylase, PDB: 3LD6) due to its role in ergosterol biosynthesis.
  • Docking Workflow :
    • Prepare the ligand (protonation states, energy minimization) using Avogadro.
    • Dock with AutoDock Vina, applying Lamarckian genetic algorithms.
    • Analyze binding poses: Trimethoxy groups form π-π interactions with Phe228 and hydrogen bonds with Thr311 .
  • Validation : Compare docking scores (ΔG) with fluconazole controls. A ΔG ≤ -8.5 kcal/mol suggests potent inhibition .

What experimental design principles optimize aqueous solubility without compromising bioactivity?

Level: Advanced
Methodological Answer:

  • Response Surface Methodology (RSM) : Vary pH (4–8), co-solvents (DMSO/PEG 400), and salt forms (e.g., hydrochloride). Measure solubility via UV-Vis (λmax ~270 nm) and antifungal activity via disk diffusion assays.
  • Pareto Analysis : Identify dominant factors (e.g., pH contributes 45% to solubility variance).
  • Salt Screening : Test mesylate and phosphate salts; mesylate improves solubility by 3-fold while maintaining MIC90 ≤2 µg/mL .

How do substituents on the pyrazole ring influence metabolic stability?

Level: Advanced
Methodological Answer:

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and measure half-life (t₁/₂) via LC-MS/MS. The m-tolyl group reduces CYP3A4-mediated oxidation compared to phenyl analogs (t₁/₂ = 120 vs. 60 mins) .
  • Metabolite ID : Use Q-TOF-MS to detect hydroxylated or demethylated products. Trimethoxy groups resist demethylation, enhancing stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.